3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide
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Overview
Description
3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide is a steroid glucosiduronic acid. It is a natural human metabolite of 3-alpha,20-alpha-dihydroxy-5-beta-pregnane, generated in the liver by UDP glucuronyltransferase . This compound is predominantly found in urine during pregnancy and is useful in predicting delivery time or the end of pseudopregnancy .
Preparation Methods
The preparation of 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide involves the glucuronidation of 3-alpha,20-alpha-dihydroxy-5-beta-pregnane. This process is catalyzed by the enzyme UDP glucuronyltransferase in the liver . Industrial production methods typically involve the extraction and purification of the compound from biological samples, such as urine, where it is present in significant quantities during pregnancy .
Chemical Reactions Analysis
3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for the quantification of steroid metabolites.
Biology: It is studied for its role in steroid metabolism and its presence in various biological processes.
Industry: It is utilized in the development of diagnostic assays and in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide involves its role as a metabolite in steroid metabolism. It is formed through the glucuronidation of 3-alpha,20-alpha-dihydroxy-5-beta-pregnane by UDP glucuronyltransferase in the liver . This process helps in the detoxification and excretion of steroid hormones, facilitating their removal from the body.
Comparison with Similar Compounds
3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide is similar to other steroid glucosiduronic acids, such as:
5-beta-Pregnane-3-alpha,20-alpha-diol glucuronide: Another progesterone metabolite predominant in urine during pregnancy.
Allopregnane-3-alpha,20-alpha-diol: A similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific role as a biomarker for pregnancy and its utility in predicting delivery time .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFJLDTCLJDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | 3-alpha,20-alpha-Dihydroxy-5-beta-pregnane 3-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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